(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid

Suzuki-Miyaura cross-coupling N-protection strategy heteroarylboronic acid reactivity

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is an N-Boc-protected heteroarylboronic acid in the indolylboronic acid class, bearing the boronic acid functionality at the indole 4-position (benzenoid ring). With molecular formula C13H16BNO4 and MW 261.08, it serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling selective C–C bond formation at the indole 4-position while the Boc group provides orthogonal N-protection for multi-step synthetic sequences.

Molecular Formula C13H16BNO4
Molecular Weight 261.08
CAS No. 2102451-30-7
Cat. No. B2581796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid
CAS2102451-30-7
Molecular FormulaC13H16BNO4
Molecular Weight261.08
Structural Identifiers
SMILESB(C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-7-9-10(14(17)18)5-4-6-11(9)15/h4-8,17-18H,1-3H3
InChIKeyJFCFJRCULIWLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid (CAS 2102451-30-7): Procurement-Relevant Identity and Class Positioning


(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is an N-Boc-protected heteroarylboronic acid in the indolylboronic acid class, bearing the boronic acid functionality at the indole 4-position (benzenoid ring) [1]. With molecular formula C13H16BNO4 and MW 261.08, it serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling selective C–C bond formation at the indole 4-position while the Boc group provides orthogonal N-protection for multi-step synthetic sequences [2]. Its reported purity specifications range from 95% to ≥98% across vendors, with storage recommended at 2–8°C under inert atmosphere .

Why (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid Cannot Be Replaced by Unprotected, Tos-Protected, or Positional Isomer Analogs


Generic substitution of this compound with the unprotected indole-4-boronic acid, the N-Tos analog, or the 2-position isomer is chemically non-equivalent because Suzuki coupling yields are exquisitely sensitive to the N-substituent electronic character [1]. The Boc group occupies a distinct reactivity middle ground—yields are lower than the unprotected (free NH) analog but substantially higher than the Tos-protected variant, which can give ≤10% yield or only trace product [1]. Furthermore, the 4-position boronic acid resides on the benzenoid ring, electronically and sterically distinct from the 2-position (pyrrole ring) isomer; the Boc group cannot direct Ir-catalyzed C–H borylation to the 4-position, meaning this regioisomer requires a dedicated synthetic route that is not interchangeable with routes to 2- or 3-borylated indoles [2]. Procurement of the wrong analog risks reaction failure, irreproducible yields, or costly re-optimization of multi-step sequences.

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid: Quantitative Differentiation Evidence Against Closest Analogs


Suzuki Coupling Yield Hierarchy: Boc-Protected Indolylboronic Acids vs. Unprotected and Tos-Protected Analogs

In the systematic study by Prieto et al. (2004), when indolylboronic acids are employed as the nucleophilic coupling partner with substituted phenyl bromides, yields exhibit a pronounced dependence on the nitrogen substituent [1]. Unprotected (free NH) indolylboronic acids gave isolated yields in the range 52–94% across multiple examples. Introduction of the Boc protecting group caused yields to drop substantially to the range 8–50%. The Tos-protected analogs performed worst, with the highest recorded yield being only 10% and several entries giving only trace product detectable by mass spectrometry [1]. The study also demonstrated that when the partner roles are swapped (indole bromides as electrophiles with phenylboronic acids), yields were high (66–99%) and essentially unaffected by N-protection state, underscoring that the yield penalty for Boc protection manifests specifically when the indole bears the boronic acid [1].

Suzuki-Miyaura cross-coupling N-protection strategy heteroarylboronic acid reactivity

Homocoupling Liability: Unprotected Indole-4-boronic Acid vs. Boc-Protected Analogs Under Pd(0) Catalysis

Belitsky and co-workers reported that unprotected indole-4-boronic acid undergoes significant palladium-catalyzed homocoupling to 4,4'-biindole [1]. Under ligand-free Pd(OAc)2 conditions (5 mol%, Na2CO3, acetone/H2O, air, room temperature), homocoupling proceeded in 61–69% isolated yield [1]. Addition of 0.5 equivalents of TsCl further increased the homocoupling yield to 81% [1]. In contrast, attempted cross-coupling of 4-bromoindole with indole-4-boronic acid under the same initial conditions gave only 21% of the desired 4,4'-biindole, with homocoupling being the dominant pathway [1]. Although direct homocoupling data for the Boc-protected 4-boronic acid are not available in the open literature, the Prieto study establishes that Boc protection reduces the electron density on the indole ring, making transmetalation more reluctant [2]; this electronic deactivation is expected to suppress the competing homocoupling pathway relative to the unprotected analog.

homocoupling side reaction biindole synthesis Pd-catalyzed coupling selectivity

Regiochemical Synthesis Accessibility: Boc-Directed C–H Borylation Does Not Produce the 4-Isomer

Kallepalli et al. (2009) demonstrated that Ir-catalyzed C–H borylation of N-Boc-indole proceeds with complete regioselectivity for the 3-position (β to the pyrrole nitrogen), affording N-Boc-3-borylindole in 65% isolated yield [1]. The Boc group directs borylation to positions β to the heterocyclic nitrogen; for indole, this translates to the 3-position (and in some cases the 2-position under different conditions), but critically not the 4-position on the benzenoid ring [1]. This means that (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid cannot be accessed via the direct, atom-economical Ir-catalyzed C–H borylation of N-Boc-indole; it must instead be prepared through alternative routes such as halogen-metal exchange/borylation of a pre-functionalized 4-haloindole precursor or Miyaura borylation of 4-bromo-N-Boc-indole [2]. In contrast, N-Boc-indole-2-boronic acid and N-Boc-indole-3-boronic acid can be directly accessed via C–H borylation or directed ortho-metalation strategies [1][2].

Ir-catalyzed C–H borylation Boc directing group regioselective synthesis

Orthogonal N-Boc Deprotection Compatible with Intact Boronic Acid Functionality

A critical practical advantage of the Boc protecting group on indole is that it can be selectively removed under mild basic conditions that leave the boronic acid moiety intact [1]. Specifically, catalytic NaOMe in dry methanol at ambient temperature achieves high-yield selective deprotection of the N-Boc group on indoles, pyrroles, indazoles, and carbolines without degrading the boronic acid [1]. This contrasts with acidic deprotection methods (TFA, HCl), which Kallepalli et al. reported cause decomposition of borylated N-Boc heterocycles [2]. The Tos group, by comparison, typically requires more forcing conditions for removal (e.g., strong base or reductive cleavage), which may compromise boronic acid integrity. This orthogonal deprotection capability enables a convergent synthetic strategy: Suzuki coupling can be performed on the Boc-protected boronic acid, followed by late-stage Boc removal to liberate the free indole NH for further functionalization [1][2].

orthogonal deprotection Boc removal boronic acid stability multi-step synthesis

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Storage Profile vs. Unprotected Analog

The Boc protecting group introduces substantial physicochemical differentiation from the unprotected indole-4-boronic acid (CAS 220465-43-0) that directly impacts procurement and handling decisions . The Boc-protected compound has a molecular weight of 261.08 g/mol versus 160.97 g/mol for the unprotected analog—a 62% increase that affects molar quantities in reaction setup . The consensus calculated LogP (cLogP) is 0.75, with a topological polar surface area (TPSA) of 71.69 Ų . Predicted aqueous solubility (ESOL LogS = -2.91, approximately 0.32 mg/mL) places it in the moderately soluble range . The compound is a solid at 20°C with density 1.2 g/cm³ and refractive index 1.54 . Storage recommendations specify 2–8°C under inert atmosphere, reflecting the need to protect both the boronic acid from protodeboronation and the Boc group from premature thermolytic cleavage . The unprotected analog, by contrast, is reported to be more air-sensitive and prone to oxidative homocoupling on storage .

physicochemical properties procurement specification handling and storage calculated LogP

Procurement-Driven Application Scenarios for (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid


Multi-Step Medicinal Chemistry Synthesis Requiring Late-Stage Indole NH Liberation

In drug discovery campaigns constructing 4-arylindole pharmacophores, the Boc-protected boronic acid enables a convergent route: Suzuki-Miyaura coupling installs the aryl group at the 4-position while the Boc group masks the indole N–H, preventing unwanted N–H oxidation or N-arylation side reactions during the coupling step [1]. The coupled product can then undergo selective N-Boc cleavage with NaOMe/MeOH at ambient temperature without degrading the biaryl framework or residual boronic acid, freeing the indole N–H for subsequent functionalization (e.g., alkylation, acylation, or sulfonylation) [2]. This orthogonal protection strategy is not feasible with the unprotected analog and is higher-yielding than the Tos-protected alternative, which gives ≤10% cross-coupling yield under comparable conditions [1].

4,4'-Biindole and Indole Oligomer Synthesis Where Homocoupling Must Be Controlled

For the synthesis of symmetric or asymmetric 4,4'-biindoles—relevant to eumelanin model compounds and indole alkaloid natural products—the choice of boronic acid partner is critical [3]. Unprotected indole-4-boronic acid undergoes extensive homocoupling (61–81% yield under Pd(0) catalysis), making it difficult to achieve clean cross-coupling [3]. The Boc-protected variant is expected to exhibit reduced homocoupling propensity due to the electron-withdrawing effect of the carbamate, thereby favoring the desired cross-coupling pathway and improving product purity. This is particularly important for iterative oligomer synthesis where each coupling step must proceed with high fidelity.

Kinase Inhibitor and CNS-Agent Library Synthesis Requiring 4-Position Diversification

The indole 4-position is a privileged attachment point in kinase inhibitor scaffolds and CNS-active agents [4]. This compound enables parallel library synthesis via Suzuki coupling with diverse aryl/heteroaryl halides to explore 4-position SAR. Because C–H borylation of Boc-indole does not produce the 4-isomer [5], procurement of the pre-formed 4-boronic acid building block is the most direct entry point for library construction. The Boc group additionally improves solubility in organic solvents (facilitating automated liquid handling), and the solid physical form ensures reproducible dispensing in high-throughput experimentation workflows.

Process Chemistry Scale-Up Where Tos-Protected Analogs Fail to Deliver Viable Yields

In process development, the Tos-protected indole-4-boronic acid is unsuitable for scale-up due to its ≤10% Suzuki coupling yield [1]. The unprotected analog, while higher-yielding, introduces challenges with N–H oxidation, protodeboronation, and homocoupling side reactions that erode yield and complicate purification at scale [3]. The Boc-protected compound provides a practical compromise: it delivers usable coupling yields (expected 8–50% range based on class data) while maintaining N-protection throughout the reaction sequence, reducing byproduct formation and simplifying downstream purification relative to the unprotected analog [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.